

Comparative NMR Analysis of 2-Chloro-4-nitrobenzotrifluoride and Structural Analogs

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Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzotrifluoride

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Chloro-4-nitrobenzotrifluoride**, alongside a comparison with its structural analogs, 4-Nitrobenzotrifluoride and 2-Chloro-4-nitrotoluene. This document is intended for researchers, scientists, and drug development professionals, offering a reference for spectral interpretation and compound characterization.

Due to the limited availability of public experimental spectra for **2-Chloro-4-nitrobenzotrifluoride**, predicted NMR data is presented for this compound. This data is compared with experimental data for the related compounds to provide a comprehensive analytical overview.

Predicted ^1H and ^{13}C NMR Data of 2-Chloro-4-nitrobenzotrifluoride

The following tables summarize the predicted chemical shifts (δ) for **2-Chloro-4-nitrobenzotrifluoride**. These values were obtained using online NMR prediction tools.

Table 1: Predicted ^1H NMR Spectral Data for **2-Chloro-4-nitrobenzotrifluoride**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	8.52	d
H-5	8.35	dd
H-6	7.95	d

Prediction performed in CDCl_3

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Chloro-4-nitrobenzotrifluoride**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C- CF_3)	132.3
C-2 (C-Cl)	130.5
C-3	126.1
C-4 (C- NO_2)	148.9
C-5	124.8
C-6	129.7
CF_3	121.8 (q)

Prediction performed in CDCl_3

Comparative Analysis with Structural Analogs

To provide context for the predicted data, the following tables present experimental NMR data for 4-Nitrobenzotrifluoride and 2-Chloro-4-nitrotoluene.

Table 3: Experimental ^1H and ^{13}C NMR Spectral Data for 4-Nitrobenzotrifluoride

¹ H NMR (in CDCl ₃)		¹³ C NMR (in CDCl ₃)	
Proton	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
H-2, H-6	7.78 (d)	C-1 (C-CF ₃)	131.7 (q, J = 33 Hz)
H-3, H-5	8.32 (d)	C-2, C-6	126.3 (q, J = 4 Hz)
C-3, C-5	124.2		
C-4 (C-NO ₂)	149.5		
CF ₃	122.9 (q, J = 272 Hz)		

Table 4: Experimental ¹H and ¹³C NMR Spectral Data for 2-Chloro-4-nitrotoluene

¹ H NMR (in CDCl ₃)		¹³ C NMR (in CDCl ₃)	
Proton	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
CH ₃	2.45 (s)	CH ₃	20.1
H-3	8.05 (d)	C-1 (C-CH ₃)	136.1
H-5	8.15 (dd)	C-2 (C-Cl)	133.2
H-6	7.45 (d)	C-3	124.7
C-4 (C-NO ₂)	148.0		
C-5	124.1		
C-6	132.5		

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for aromatic compounds such as **2-Chloro-4-nitrobenzotrifluoride**.

3.1. Sample Preparation

- Weigh approximately 5-10 mg of the solid sample or dispense 10-20 μ L of a liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the NMR tube.
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

3.2. Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- For ^1H NMR:
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a 30-degree pulse angle.
 - Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
 - Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR:
 - Set the spectral width to approximately 250 ppm, centered around 125 ppm.
 - Use a 45-degree pulse angle.
 - Employ proton decoupling to simplify the spectrum.
 - Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

- Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of the ¹³C isotope.

3.3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum.

Structural Representation and NMR Logic

The following diagram illustrates the chemical structure of **2-Chloro-4-nitrobenzotrifluoride** and the distinct proton and carbon environments that give rise to the NMR signals.

Caption: Chemical structure of **2-Chloro-4-nitrobenzotrifluoride**.

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